molecular formula C19H18ClIN4O3 B11564650 (3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide

(3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide

Cat. No.: B11564650
M. Wt: 512.7 g/mol
InChI Key: ZOZVJQHRUUQKHC-BHGWPJFGSA-N
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Description

(3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, an iodophenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 3-chloro-2-methylphenyl isocyanate, which is then reacted with formamide to form the carbamoylformamido intermediate. This intermediate is further reacted with 3-iodoaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-({[(3-Chloro-2-methylphenyl)carbamoyl]formamido}imino)-N-(3-iodophenyl)butanamide is unique due to its combination of chloro and iodo substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18ClIN4O3

Molecular Weight

512.7 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C19H18ClIN4O3/c1-11(9-17(26)22-14-6-3-5-13(21)10-14)24-25-19(28)18(27)23-16-8-4-7-15(20)12(16)2/h3-8,10H,9H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-11+

InChI Key

ZOZVJQHRUUQKHC-BHGWPJFGSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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